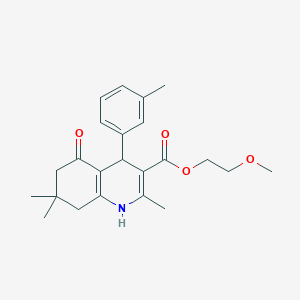![molecular formula C21H30N2O2 B4892968 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4892968.png)
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and an increase in inhibitory tone, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and an increase in inhibitory tone, which can have therapeutic effects in various neurological and psychiatric disorders. 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has also been shown to increase the levels of other neuroactive molecules, such as taurine and beta-alanine, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has several advantages for lab experiments, including its high potency and selectivity for GABA-AT, as well as its ability to increase the levels of GABA in the brain. However, there are also some limitations to its use, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine. One area of interest is the development of more potent and selective GABA-AT inhibitors. Another area of interest is the investigation of the therapeutic potential of 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, the safety and efficacy of 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine in human clinical trials needs to be further investigated.
Méthodes De Synthèse
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine can be synthesized using a variety of methods, including the reaction of piperidine with 4-(1-piperidinylcarbonyl)phenol followed by cyclization with cyclobutanone. Another method involves the reaction of 4-(1-piperidinylcarbonyl)phenol with cyclobutanone followed by cyclization with piperidine. Both methods result in the formation of 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine with high yields.
Applications De Recherche Scientifique
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has also been investigated for its potential use in the treatment of Angelman syndrome, a rare genetic disorder that causes developmental disabilities and seizures.
Propriétés
IUPAC Name |
[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c24-21(23-13-2-1-3-14-23)17-7-9-19(10-8-17)25-20-11-15-22(16-12-20)18-5-4-6-18/h7-10,18,20H,1-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFCZMAJSNEBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B4892904.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea](/img/structure/B4892923.png)
![N-[2-(acetylamino)phenyl]-4-butoxybenzamide](/img/structure/B4892931.png)
![2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)
![4-chloro-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4892947.png)
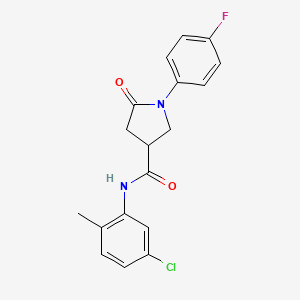
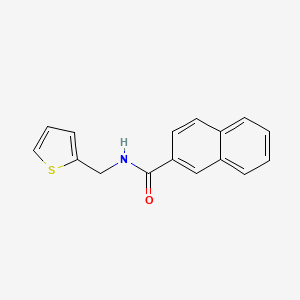
![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4892969.png)
![1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4892973.png)
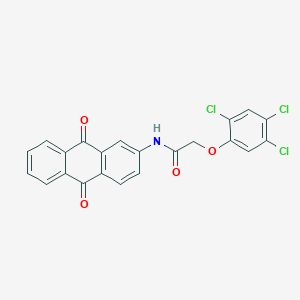
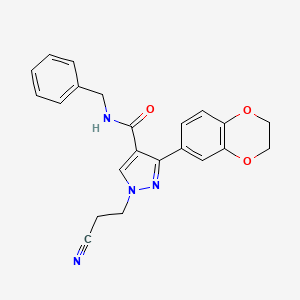
![3-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B4892986.png)
